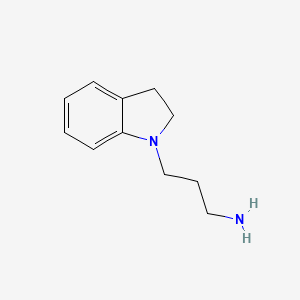

3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,3-dihydroindol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUUORGEWIRLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424334 | |

| Record name | 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61123-70-4 | |

| Record name | 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine, a valuable building block in medicinal chemistry and drug discovery. This document details established methodologies, providing experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as 3-(indolin-1-yl)propan-1-amine, is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a reactive primary amine and a substituted indoline core, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutics. This guide will focus on the most practical and well-documented synthetic routes to this compound.

Core Synthetic Pathways

Two primary synthetic strategies have been identified for the preparation of this compound:

-

N-Alkylation of Indoline followed by Functional Group Interconversion: This is a robust two-step approach that begins with the N-alkylation of indoline with a suitable three-carbon synthon, followed by the conversion of a terminal functional group to the desired primary amine.

-

Michael Addition of Indoline to Acrylonitrile and Subsequent Reduction: This pathway involves the conjugate addition of indoline to acrylonitrile to form a propanenitrile intermediate, which is then reduced to the target primary amine.

This guide will provide a detailed exploration of the first pathway, for which more comprehensive experimental data is available in the public domain.

Pathway 1: N-Alkylation of Indoline and Subsequent Amine Formation

This synthetic route is outlined in the following scheme:

Figure 1: N-Alkylation pathway for the synthesis of the target amine.

Step 1: Synthesis of 3-(Indolin-1-yl)propyl benzoate

The initial step involves the N-alkylation of indoline with 3-chloropropyl benzoate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol:

A detailed procedure for this step is adapted from patent literature[1]:

-

Reactants:

-

Indoline

-

3-Chloropropyl benzoate

-

Triethylamine (Et3N)

-

4-Dimethylaminopyridine (DMAP) - catalyst

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

-

Procedure:

-

To a stirred solution of indoline and 4-dimethylaminopyridine in N,N-dimethylformamide, add triethylamine.

-

To this mixture, add 3-chloropropyl benzoate at room temperature.

-

Heat the reaction mixture to 120°C and maintain for approximately 36 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.

-

The organic layer is then acidified with aqueous hydrochloric acid to precipitate the hydrochloride salt of the product.

-

The crude product can be purified by crystallization.

-

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Indoline:3-Chloropropyl benzoate:Et3N) | 1 : 1.1 : 3.5 | [1] |

| Reaction Temperature | 120°C | [1] |

| Reaction Time | 36 hours | [1] |

Step 2: Conversion of 3-(Indolin-1-yl)propyl benzoate to this compound

The conversion of the benzoate ester to the primary amine is a multi-step process that is not explicitly detailed in the readily available literature for this specific substrate. However, a general synthetic strategy can be proposed based on standard organic transformations. This typically involves hydrolysis of the ester to the corresponding alcohol, followed by conversion of the alcohol to the amine.

Proposed Experimental Workflow:

Figure 2: Proposed workflow for the conversion of the intermediate ester to the final amine.

Detailed Methodologies (General Procedures):

-

Ester Hydrolysis: The benzoate ester can be hydrolyzed to 3-(indolin-1-yl)propan-1-ol using a strong base such as sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol, typically under reflux.

-

Conversion of Alcohol to Amine:

-

Activation of the Alcohol: The hydroxyl group of 3-(indolin-1-yl)propan-1-ol is a poor leaving group and must be activated. This can be achieved by converting it to a sulfonate ester, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine.

-

Nucleophilic Substitution with an Azide: The resulting sulfonate ester is a good substrate for SN2 reaction with sodium azide (NaN3) to yield 3-(indolin-1-yl)propyl azide.

-

Reduction of the Azide: The azide is then reduced to the primary amine. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH4) in an ethereal solvent or through catalytic hydrogenation (H2 gas with a palladium on carbon catalyst).

-

Characterization Data

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the indoline ring, two methylene groups of the indoline ring, three methylene groups of the propyl chain, and a broad singlet for the NH2 protons. |

| ¹³C NMR | Resonances for the aromatic carbons of the indoline, the aliphatic carbons of the indoline ring, and the three carbons of the propyl chain. |

| IR | Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, and N-H bending vibrations. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (C11H16N2, MW: 176.26 g/mol ). |

Conclusion

The synthesis of this compound is achievable through a multi-step sequence commencing with the N-alkylation of indoline. While the initial alkylation step is well-documented, the subsequent conversion of the intermediate ester to the final primary amine requires a series of standard organic transformations. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. Further optimization of the reaction conditions for the latter steps may be required to achieve high overall yields.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(2,3-dihydro-indol-1-yl)-propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2,3-dihydro-indol-1-yl)-propylamine, a molecule of interest in medicinal chemistry and drug discovery. The following sections detail its fundamental chemical identifiers, predicted physicochemical parameters, and standardized experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers engaged in the development and characterization of novel therapeutics.

Core Physicochemical Data

The fundamental physicochemical properties of 3-(2,3-dihydro-indol-1-yl)-propylamine are summarized in the table below. It is important to note that while some properties are confirmed, others are predicted based on computational models due to the limited availability of published experimental data for this specific molecule.

| Property | Value | Source |

| CAS Number | 61123-70-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆N₂ | [2][3] |

| Molecular Weight | 176.26 g/mol | [2][3] |

| Predicted pKa | 9.8 (most basic) | Predicted |

| Predicted XLogP3 | 1.8 | Predicted |

| Predicted Aqueous Solubility | Miscible | Predicted |

| Melting Point | Not available | - |

Disclaimer: Predicted values are generated using computational algorithms and should be confirmed by experimental methods.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are standard in the pharmaceutical industry and can be adapted for the specific analysis of 3-(2,3-dihydro-indol-1-yl)-propylamine.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) of a compound is a critical parameter that influences its solubility, absorption, and distribution. Potentiometric titration is a widely used and reliable method for its determination.[4][5][6]

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 3-(2,3-dihydro-indol-1-yl)-propylamine in a suitable solvent, typically a mixture of methanol and water, to a final concentration of approximately 1-10 mM.

-

Acidification: Acidify the solution to a pH below the expected pKa of the amine using a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Titration: Titrate the acidified solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) at a constant, slow rate.

-

Data Acquisition: Continuously monitor the pH of the solution using a calibrated pH electrode and record the volume of titrant added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the amine is protonated.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for experimental logP determination.[7][8][9]

Methodology:

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Partitioning: Accurately weigh a small amount of 3-(2,3-dihydro-indol-1-yl)-propylamine and dissolve it in a known volume of the n-octanol or aqueous phase. Add a known volume of the other phase to create a biphasic system.

-

Equilibration: Vigorously shake the mixture for a sufficient period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility can be determined using the shake-flask method.[10][11][12][13]

Methodology:

-

Sample Preparation: Add an excess amount of solid 3-(2,3-dihydro-indol-1-yl)-propylamine to a known volume of a specified aqueous buffer (e.g., pH 7.4 phosphate buffer) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Solubility Determination: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Caption: Workflow for pKa Determination by Potentiometric Titration.

References

- 1. 3-(2,3-DIHYDRO-1H-INDOL-1-YL)PROPAN-1-AMINE | 61123-70-4 [chemicalbook.com]

- 2. 61123-70-4 Cas No. | 3-(2,3-Dihydro-indol-1-yl)-propylamine | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. scbt.com [scbt.com]

- 4. enamine.net [enamine.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. store.astm.org [store.astm.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Data of 2-(2-Ethoxyethoxy)ethyl Acetate (CAS 112-15-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-ethoxyethoxy)ethyl acetate, a common solvent with the CAS number 112-15-2. Please note that the initially provided CAS number, 61123-70-4, did not yield relevant spectroscopic data; therefore, this guide focuses on the structurally related and commonly referenced compound, 2-(2-ethoxyethoxy)ethyl acetate. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(2-ethoxyethoxy)ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.23 | t | 2H | -O-CH₂-CH₂-O-C(=O)- |

| 3.70 | t | 2H | -O-CH₂-CH₂-O-C(=O)- |

| 3.62 | m | 4H | -O-CH₂-CH₂-O- |

| 3.47 | q | 2H | CH₃-CH₂-O- |

| 2.07 | s | 3H | CH₃-C(=O)- |

| 1.21 | t | 3H | CH₃-CH₂-O- |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 170.7 | C=O |

| 70.6 | -O-CH₂-CH₂-O-C(=O)- |

| 69.8 | -O-CH₂-CH₂-O- |

| 68.8 | -O-CH₂-CH₂-O-C(=O)- |

| 66.7 | CH₃-CH₂-O- |

| 63.8 | -O-CH₂-CH₂-O- |

| 21.0 | CH₃-C(=O)- |

| 15.2 | CH₃-CH₂-O- |

Infrared (IR) Spectroscopy

The following are the major absorption bands observed in the infrared spectrum of 2-(2-ethoxyethoxy)ethyl acetate.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2976 | Strong | C-H stretch (alkane) |

| 2871 | Strong | C-H stretch (alkane) |

| 1743 | Strong | C=O stretch (ester) |

| 1375 | Medium | C-H bend (alkane) |

| 1241 | Strong | C-O stretch (ester) |

| 1122 | Strong | C-O stretch (ether) |

| 1045 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

The mass spectrum of 2-(2-ethoxyethoxy)ethyl acetate is characterized by the following major fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 43 | 100 | [CH₃CO]⁺ |

| 45 | 85 | [C₂H₅O]⁺ |

| 59 | 40 | [C₂H₅O-CH₂]⁺ |

| 73 | 30 | [C₂H₅O-CH₂-CH₂]⁺ |

| 87 | 25 | [CH₃CO-O-CH₂-CH₂]⁺ |

| 103 | 15 | [C₂H₅O-CH₂-CH₂-O-CH₂]⁺ |

| 131 | 5 | [M - C₂H₅O]⁺ |

| 176 | <1 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of a liquid sample such as 2-(2-ethoxyethoxy)ethyl acetate is as follows:

-

Sample Preparation :

-

Ensure the NMR tube is clean and dry.

-

Dissolve approximately 5-10 mg of 2-(2-ethoxyethoxy)ethyl acetate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

If necessary, filter the solution to remove any particulate matter.

-

Transfer the solution to the NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition :

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid like 2-(2-ethoxyethoxy)ethyl acetate.

-

Instrument Preparation :

-

Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Acquisition :

-

With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

-

-

Sample Analysis :

-

Place a small drop of 2-(2-ethoxyethoxy)ethyl acetate onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum.

-

-

Data Processing and Cleaning :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing a volatile compound like 2-(2-ethoxyethoxy)ethyl acetate.

-

Sample Preparation :

-

Prepare a dilute solution of 2-(2-ethoxyethoxy)ethyl acetate in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

GC-MS System Setup :

-

Equilibrate the GC-MS system.

-

Set the appropriate GC parameters, including the injector temperature, oven temperature program, and carrier gas flow rate.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization - EI), mass range, and scan rate.

-

-

Injection and Analysis :

-

Inject a small volume (typically 1 µL) of the prepared sample into the GC injector.

-

The compound will be vaporized and separated from the solvent and any impurities as it passes through the GC column.

-

The separated compound will then enter the mass spectrometer to be ionized and fragmented.

-

-

Data Analysis :

-

The mass spectrum of the compound is recorded.

-

The resulting mass spectrum can be compared to a library of known spectra (e.g., NIST) for identification.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound.

Caption: Workflow for the spectroscopic analysis of 2-(2-ethoxyethoxy)ethyl acetate.

The Rising Therapeutic Potential of Dihydro-indole Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dihydro-indole scaffold, a partially saturated version of the ubiquitous indole ring, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation allows for diverse interactions with a range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of dihydro-indole containing compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Diverse Biological Activities of Dihydro-indole Derivatives

Dihydro-indole derivatives have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Their biological effects are often attributed to their ability to modulate key cellular processes.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of dihydro-indole compounds. These molecules exert their effects through various mechanisms, including the inhibition of critical enzymes and disruption of cellular signaling pathways.

Table 1: Anticancer Activity of Dihydro-indole Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| DHI-1 | Jurkat (Leukemia) | Not specified | 21.83 ± 2.35 | [1] |

| DHI-1 | HL-60 (Leukemia) | Not specified | 19.14 ± 0.18 | [1] |

| Harmalacidine | U-937 (Leukemia) | Mitochondrial and PTKs-Ras/Raf/ERK pathways | 3.1 ± 0.2 | [2] |

| Indolo–pyrazole 6c | SK-MEL-28 (Melanoma) | Tubulin Polymerization Inhibitor | 3.46 | [3] |

| Indolo–pyrazole 6c | HCT-116 (Colon) | Tubulin Polymerization Inhibitor | 9.02 | [3] |

| P-Methylindolo-PD | A549 (Lung) | EGFR inhibitor | 5.01 ± 0.87 | [4] |

Antimicrobial Activity

The dihydro-indole core is also a promising scaffold for the development of novel antimicrobial agents, with activity observed against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Dihydro-indole and Related Indole Derivatives (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| SMJ-2 | S. aureus ATCC 29213 | 0.25 - 2 | [5] |

| SMJ-4 | S. aureus ATCC 29213 | 0.25 - 16 | [5] |

| 5-Iodoindole | XDR A. baumannii | 64 | [6] |

| 3-Methylindole | XDR A. baumannii | 64 | [6] |

| Ciprofloxacin-indole hybrid 8b | S. aureus CMCC 25923 | 0.0625 | [7] |

| Indole-triazole 1b, 2b-d, 3b-d | C. albicans | 3.125 | [8] |

Neuroprotective and Antioxidant Activities

Several dihydro-indole derivatives have shown promise in the context of neurodegenerative diseases due to their antioxidant and neuroprotective properties. They can scavenge free radicals and protect neuronal cells from oxidative stress-induced damage.

Key Signaling Pathways Modulated by Dihydro-indole Compounds

A critical mechanism through which dihydro-indole derivatives exert their anticancer effects is the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Dihydro-indole compounds inhibit the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dihydro-indole containing compounds.

Synthesis of Dihydro-indole Derivatives

The synthesis of dihydro-indole scaffolds can be achieved through various synthetic routes. Below is a general workflow for the synthesis of a substituted 2,3-dihydro-1H-indol-2-one.

Caption: General synthetic workflow for dihydro-indole derivatives.

Detailed Protocol for the Synthesis of 5-substituted-3-imino-1,3-dihydro-2H-indol-2-ones:

This protocol is adapted from a procedure for synthesizing derivatives with potential antitubercular, antibacterial, and antifungal activities[9].

-

Step 1: Synthesis of 5-substituted isatin. This can be achieved through various established methods, such as the Sandmeyer isatin synthesis.

-

Step 2: Condensation reaction. A mixture of the 5-substituted isatin (1 equivalent) and a desired amine-containing heterocyclic compound (1 equivalent) is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid for several hours.

-

Step 3: Work-up and purification. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the desired 5-substituted-3-imino-1,3-dihydro-2H-indol-2-one derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[5][7][8][10].

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The dihydro-indole compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plate is incubated for 1.5 hours at 37°C[10].

-

Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are solubilized by adding 130 µL of DMSO to each well[10]. The plate is then incubated for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader[10].

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[11][12].

Protocol:

-

Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which corresponds to approximately 5 × 10⁵ CFU/mL.

-

Serial Dilution of Compounds: The dihydro-indole compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with 50 µL of the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35°C for 18 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods to evaluate the antioxidant capacity of compounds[9][13][14][15][16][17].

DPPH Assay Protocol:

-

A 0.1 mM solution of DPPH in methanol is prepared[14].

-

Different concentrations of the dihydro-indole compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

ABTS Assay Protocol:

-

The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark for 12-16 hours[14].

-

The ABTS•+ solution is diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm[14].

-

Different concentrations of the dihydro-indole compound are added to the diluted ABTS•+ solution.

-

The absorbance is measured at 734 nm after a 6-minute incubation.

-

The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined.

Western Blot Analysis for PI3K/Akt Pathway Modulation

Western blotting is used to detect the levels of specific proteins in a sample, allowing for the assessment of how a compound affects signaling pathways[18][19][20][21][22][23][24].

Protocol:

-

Cell Lysis: Cancer cells are treated with the dihydro-indole compound for a specified time, then lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.

Conclusion

Dihydro-indole containing compounds represent a promising and versatile class of molecules with significant therapeutic potential across multiple disease areas. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of dihydro-indole derivatives will undoubtedly pave the way for the development of novel and effective therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ijpsonline.com [ijpsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Pharmacological Profile of 1-Benzylpiperazine (C11H16N2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperazine (BZP), a synthetic amine derivative with the chemical formula C11H16N2, has garnered significant attention for its stimulant and euphoric effects, leading to its classification as a controlled substance in many countries.[1] This technical guide provides a comprehensive overview of the pharmacological profile of BZP, focusing on its mechanism of action, receptor and transporter interactions, and pharmacokinetic properties. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a quantitative summary of its pharmacological data. This document aims to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics targeting monoaminergic systems.

Introduction

Initially synthesized as a potential antidepressant, 1-benzylpiperazine (BZP) was never commercially developed for therapeutic use due to its amphetamine-like properties.[2] It later emerged as a recreational drug, often marketed as a "legal high."[2] BZP's primary pharmacological effects are attributed to its interaction with central monoamine systems, specifically its ability to modulate dopamine and serotonin neurotransmission.[3] Understanding the detailed pharmacological profile of BZP is crucial for elucidating its mechanism of action, assessing its abuse potential, and exploring the therapeutic possibilities of related C11H16N2 amine derivatives.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 1-benzylpiperazine involves the modulation of monoamine transporters. BZP acts as a substrate-type releaser at the dopamine transporter (DAT) and the serotonin transporter (SERT), leading to an increase in the extracellular concentrations of dopamine and serotonin in the brain.[3] This action is similar to that of other psychostimulants like amphetamine.

The signaling pathway initiated by BZP's interaction with monoamine transporters can be visualized as follows:

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for 1-benzylpiperazine from various in vitro and in vivo studies.

Table 1: Receptor and Transporter Binding Affinities of 1-Benzylpiperazine

| Target | Radioligand | Tissue Source | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Rat Striatum | 1,500 ± 200 | [4] |

| Serotonin Transporter (SERT) | [3H]Citalopram | Rat Brain | 3,000 ± 500 | [5] |

Table 2: Functional Activity of 1-Benzylpiperazine

| Assay | System | Parameter | Value | Reference |

| Dopamine Release | Rat Striatum Synaptosomes | EC50 | 175 nM | [6] |

| Serotonin Release | Rat Striatum Synaptosomes | EC50 | 6050 nM | [6] |

Table 3: Pharmacokinetic Parameters of 1-Benzylpiperazine

| Species | Dose | Route | Cmax (ng/mL) | Tmax (min) | t1/2 (h) | Reference |

| Human | 200 mg | Oral | 262 | 75 | 5.5 | [7][8][9] |

| Rat | 5 mg/kg | i.p. | - | - | - | [1] |

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This protocol describes the determination of the binding affinity of 1-benzylpiperazine for the dopamine transporter using [3H]WIN 35,428.

Workflow:

Methodology:

-

Tissue Preparation: Rat striata are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a final protein concentration of approximately 100-200 µg/mL.[4]

-

Binding Assay: The assay is performed in a final volume of 500 µL containing the striatal membrane preparation, a fixed concentration of [3H]WIN 35,428 (e.g., 2 nM), and varying concentrations of 1-benzylpiperazine (e.g., 10-10 to 10-4 M).[4][10]

-

Incubation: The mixture is incubated at room temperature for 60 minutes.[4]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine to reduce non-specific binding. The filters are washed with ice-cold buffer.[4]

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909). The IC50 value for BZP is determined by non-linear regression analysis of the competition binding data, and the Ki value is calculated using the Cheng-Prusoff equation.[4]

In Vivo Microdialysis for Dopamine and Serotonin Measurement

This protocol details the in vivo microdialysis procedure to measure extracellular dopamine and serotonin levels in the rat striatum following administration of 1-benzylpiperazine.[11][12][13][14]

Workflow:

Methodology:

-

Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the striatum of an anesthetized rat.[11][13]

-

Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe (e.g., 4 mm membrane length) is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).[11][12]

-

Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[12]

-

Drug Administration: 1-benzylpiperazine is administered intraperitoneally (i.p.) at the desired dose.

-

Post-Administration Collection: Dialysate collection continues for several hours following drug administration.

-

Neurochemical Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[12]

-

Data Analysis: The post-administration neurotransmitter levels are expressed as a percentage of the mean baseline concentration.

Forskolin-Stimulated cAMP Accumulation Assay

This protocol describes a functional assay to assess the potential activity of 1-benzylpiperazine at Gi/o-coupled serotonin receptors by measuring the inhibition of forskolin-stimulated cAMP accumulation.[15][16][17]

Workflow:

Methodology:

-

Cell Culture: Cells stably expressing the serotonin receptor of interest (e.g., HEK293 cells) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Assay: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then pre-incubated with varying concentrations of 1-benzylpiperazine.

-

Stimulation: Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: The ability of BZP to inhibit forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined by non-linear regression analysis.

Metabolism

In vivo studies in rats have shown that 1-benzylpiperazine is metabolized primarily through hydroxylation of the aromatic ring, with p-hydroxy-BZP being the major metabolite and m-hydroxy-BZP as a minor metabolite.[1][4] The piperazine ring can also undergo metabolic degradation.[2][4] These metabolites are excreted in the urine, partly as glucuronide and/or sulfate conjugates.[1][2]

Conclusion

1-Benzylpiperazine is a psychoactive compound that exerts its effects primarily through the modulation of dopamine and serotonin transporters, leading to increased synaptic availability of these neurotransmitters. Its pharmacological profile, characterized by stimulant and euphoric properties, is consistent with this mechanism of action. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the pharmacology of BZP and related C11H16N2 amine derivatives. A thorough understanding of these compounds is essential for addressing their public health implications and for exploring their potential as pharmacological tools or leads for novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Assay: Binding affinity against Dopamine transporter using [3H]WIN-35 428 in rat striatum (CHEMBL672594) - ChEMBL [ebi.ac.uk]

- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [(3)H] citalopram binding to serotonin transporter sites in minnow brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 13. um.edu.mt [um.edu.mt]

- 14. In vivo microdialysis evidence for transient dopamine release by benzazepines in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]

Potential Pharmacological Profile of the 3-(Indolin-1-yl)propane Scaffold: An In-Depth Technical Guide

Disclaimer: This document summarizes the potential mechanisms of action of the 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine scaffold based on the published activities of structurally related indoline and indole derivatives. As of the latest literature review, no specific pharmacological data for this compound itself has been publicly disclosed. This guide is intended for researchers, scientists, and drug development professionals as a theoretical exploration of potential therapeutic applications.

Introduction

The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities. Its structural rigidity, combined with the presence of a nitrogen atom capable of forming a variety of substituents, makes it a versatile template for drug design. This guide explores the potential pharmacology of the 3-(indolin-1-yl)propane-1-amine moiety by examining the established mechanisms of action of its close structural analogs. The diverse activities of these related compounds suggest that molecules based on this scaffold could be developed for a range of therapeutic areas, including neurodegenerative disorders, inflammatory conditions, and infectious diseases.[1][2]

Potential Mechanisms of Action

Cholinesterase Inhibition

Derivatives of the indoline and indole core have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[3][4][5][6] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. The indoline moiety can interact with the peripheral anionic site (PAS) of the enzyme, while side chains can be designed to bind to the catalytic active site (CAS), leading to potent dual-binding inhibition.[3]

Quantitative Data for Indolinone-based AChE Inhibitors [3]

| Compound ID | Substitution | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |

| 3c | 2-chlorobenzyl | 0.44 | 15.3 | 34.77 |

| Donepezil | (Standard Drug) | 14.08 | 3560 | 252.84 |

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase and butyrylcholinesterase inhibitory activities of the compounds were evaluated using a modified Ellman's spectrophotometric method. Electric eel AChE and equine serum BuChE were used as the enzyme sources. The assay was conducted in a 96-well plate in a final volume of 200 µL. 25 µL of 15 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 50 µL of buffer solution (50 mM Tris-HCl, pH 8.0), and 25 µL of the test compound solution (at various concentrations) were added to each well. The reaction was initiated by the addition of 25 µL of AChE (0.22 U/mL) or BuChE (0.12 U/mL). The hydrolysis of ATCI or BTCI was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm at 37 °C. The percentage of inhibition was calculated by comparing the rates of the sample reaction with the blank. IC50 values were determined by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Monoamine Oxidase Inhibition

Indole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[7][8] MAO-B is responsible for the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease. The indole scaffold is a key feature for binding to the active site of the MAO-B enzyme.

Quantitative Data for Indole-based MAO-B Inhibitors [7]

| Compound ID | Substitution | MAO-B Ki (µM) | MAO-A Ki (µM) | Selectivity for MAO-B |

| Compound A | 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | 0.03 | 2.97 | 99-fold |

Experimental Protocol: In Vitro MAO Inhibition Assay

The MAO inhibitory activity was determined using a fluorometric method with kynuramine as the substrate. The assay was performed in 96-well plates. The reaction mixture contained phosphate buffer (0.1 M, pH 7.4), the test compound at various concentrations, and the enzyme source (human recombinant MAO-A or MAO-B). After a 15-minute pre-incubation at 37 °C, the reaction was initiated by adding kynuramine. The mixture was incubated for 30 minutes at 37 °C and the reaction was stopped by the addition of NaOH. The formation of the fluorescent product, 4-hydroxyquinoline, was measured using a fluorescence plate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm. IC50 values were calculated from the dose-response curves.

Serotonin and Dopamine Receptor Modulation

The indoline scaffold is present in compounds that act as agonists at serotonin 5-HT2C receptors, which are a target for the treatment of obesity.[9][10] Additionally, the broader class of indole-containing compounds, particularly ergoline derivatives, are known to interact with dopamine receptors, acting as agonists.[11][12] This suggests that derivatives of the 3-(indolin-1-yl)propane scaffold could potentially be designed to modulate these G-protein coupled receptors.

Experimental Protocol: Radioligand Binding Assay for 5-HT2C Receptors

The affinity of the compounds for the 5-HT2C receptor was determined by their ability to displace a radiolabeled ligand, such as [3H]-mesulergine, from receptors in membranes prepared from cells expressing the human 5-HT2C receptor. The membranes were incubated with the radioligand and various concentrations of the test compound in a suitable buffer. After incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

Anti-inflammatory and Antioxidant Effects

Indoline derivatives have been shown to possess significant anti-inflammatory and antioxidant properties.[13] They can protect cells from oxidative stress induced by agents like hydrogen peroxide and inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

RAW 264.7 murine macrophages were seeded in 96-well plates and allowed to adhere. The cells were then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours. The production of nitric oxide in the culture supernatant was measured using the Griess reagent. Briefly, 100 µL of the supernatant was mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm. The concentration of nitrite was determined from a sodium nitrite standard curve.

Conclusion

The 3-(indolin-1-yl)propane scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the diverse biological activities of its structural analogs, this chemical series has the potential to yield compounds with a range of mechanisms of action, including cholinesterase inhibition, monoamine oxidase inhibition, and modulation of serotonin and dopamine receptors, as well as anti-inflammatory and antioxidant effects. Further synthesis and biological evaluation of derivatives of this compound are warranted to explore these potential therapeutic applications. The experimental protocols and conceptual pathways outlined in this guide provide a framework for the future investigation of this interesting class of molecules.

References

- 1. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate derivatives of indolines as cholinesterase inhibitors and antioxidants for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of new indole derivatives structurally related to donepezil and their biological evaluation as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indoline derivatives as 5-HT(2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 13. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 3-(indolin-1-yl)propan-1-amine: A Technical Guide

Disclaimer: Publicly available scientific literature does not contain specific in vitro screening data for the compound 3-(indolin-1-yl)propan-1-amine. This guide, therefore, presents a representative in-depth technical framework for the initial in vitro evaluation of this novel chemical entity. The methodologies, data, and pathways described are based on established screening cascades for analogous indole and indoline derivatives, which have shown potential as kinase inhibitors, anti-inflammatory agents, and cytotoxic compounds. This document is intended to serve as a practical blueprint for researchers, scientists, and drug development professionals on how such a screening program could be designed and executed.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, 3-(indolin-1-yl)propan-1-amine, possesses structural motifs—a substituted indoline ring and a flexible aminopropane linker—that suggest potential interactions with various biological targets. Based on activities reported for structurally related molecules, a primary screening focus would include kinase inhibition, anti-proliferative effects on cancer cell lines, and anti-inflammatory activity. This guide outlines a tiered screening cascade, from high-throughput primary assays to more detailed secondary and mechanism of action studies.

Proposed In Vitro Screening Cascade

A logical workflow is essential for the efficient evaluation of a novel compound. The proposed cascade for 3-(indolin-1-yl)propan-1-amine is designed to first identify any significant biological activity and then to progressively characterize the potency, selectivity, and mechanism of action.

Data Presentation: Representative Quantitative Data

The following tables summarize hypothetical quantitative data that could be generated from the proposed screening cascade.

Table 1: Primary Kinase Panel Screening Results (Assay performed at a single concentration of 10 µM)

| Kinase Target | % Inhibition |

| VEGFR2 | 85.2 |

| PDGFRβ | 78.9 |

| c-Src | 45.1 |

| Abl | 30.5 |

| CDK2 | 12.3 |

| MAPK1 | 8.1 |

Table 2: NCI-60 Cancer Cell Line Panel Cytotoxicity (Assay performed at a single concentration of 10 µM)

| Cell Line | Cancer Type | % Growth Inhibition |

| A549 | Non-Small Cell Lung | 65.7 |

| HCT-116 | Colon | 72.3 |

| K-562 | Leukemia | 15.4 |

| MCF7 | Breast | 58.9 |

| UO-31 | Renal | 61.2 |

Table 3: Secondary Assay Results (IC50 Values)

| Assay Type | Cell Line / Target | IC50 (µM) |

| Kinase Inhibition | VEGFR2 | 0.85 |

| Kinase Inhibition | PDGFRβ | 1.25 |

| Cytotoxicity | HCT-116 | 5.6 |

| Cytotoxicity | A549 | 7.8 |

| Anti-inflammatory | RAW 264.7 (NO) | 12.4 |

| Anti-inflammatory | RAW 264.7 (TNF-α) | 9.8 |

Experimental Protocols

Detailed methodologies are crucial for reproducibility and data interpretation. Below are representative protocols for key experiments.

Protocol: Kinase Inhibition Assay (VEGFR2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the VEGFR2 kinase.

Materials:

-

Recombinant human VEGFR2 kinase domain (e.g., from Carna Biosciences).

-

Poly(Glu, Tyr) 4:1 substrate.

-

ATP (Adenosine triphosphate).

-

Test compound (3-(indolin-1-yl)propan-1-amine) stock solution in DMSO.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well white plates.

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer, starting from 100 µM.

-

To each well of a 384-well plate, add 2.5 µL of the test compound dilution. Include "no compound" (vehicle) and "no enzyme" controls.

-

Add 2.5 µL of a solution containing the VEGFR2 enzyme and the Poly(Glu, Tyr) substrate to each well.

-

Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration ~Km for ATP).

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader (e.g., EnVision).

-

Calculate % inhibition relative to vehicle controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effect of the test compound on a cancer cell line (e.g., HCT-116).

Materials:

-

HCT-116 human colon carcinoma cells.

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin.

-

Test compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

96-well clear plates.

Procedure:

-

Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture media.

-

Remove the old media from the wells and add 100 µL of the media containing the test compound dilutions. Include vehicle controls (DMSO).

-

Incubate the cells for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization of Potential Mechanism of Action

Given the hypothetical activity against VEGFR2, a key signaling pathway to investigate would be the downstream cascade initiated by VEGF binding. Inhibition of VEGFR2 by the test compound would be expected to block this pathway.

Technical Guidance: Solubility and Stability of 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the compound 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine. In the absence of specific published data for this molecule, this document outlines detailed experimental protocols for determining its solubility profile and assessing its stability under various stress conditions, in accordance with established pharmaceutical industry practices and ICH guidelines. Methodologies for solubility in aqueous and organic media, pH-dependent solubility, and forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress) are presented. Furthermore, this guide includes illustrative data tables and visual workflows to aid in the design and execution of these critical pre-formulation studies.

Introduction

This compound is a chemical entity with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a drug candidate. These properties influence bioavailability, formulation development, and storage conditions. This guide details the necessary experimental procedures to systematically characterize the solubility and stability profile of this indoline derivative.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following protocols are designed to establish a comprehensive solubility profile for this compound.

Experimental Protocols

This method determines the equilibrium solubility of the compound in various solvents.

Protocol:

-

Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent (e.g., water, ethanol, methanol, acetonitrile, acetone).

-

Seal the vials and place them in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let undissolved particles settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Repeat the measurement at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

For ionizable compounds like amines, solubility is highly dependent on the pH of the medium.

Protocol:

-

Prepare a series of buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).

-

Add an excess amount of the solid compound to vials containing each buffer solution.

-

Follow steps 2-6 from the thermodynamic solubility protocol (Section 2.1.1).

-

Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Data Presentation

The results of the solubility studies should be presented in clear and concise tables.

Table 1: Illustrative Thermodynamic Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | [Hypothetical Value] |

| Ethanol | 25 | [Hypothetical Value] |

| Methanol | 25 | [Hypothetical Value] |

| Acetonitrile | 25 | [Hypothetical Value] |

| Acetone | 25 | [Hypothetical Value] |

Table 2: Illustrative pH-Solubility Profile

| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) |

| 1.2 | HCl | 37 | [Hypothetical Value] |

| 2.5 | Phosphate | 37 | [Hypothetical Value] |

| 4.5 | Acetate | 37 | [Hypothetical Value] |

| 6.8 | Phosphate | 37 | [Hypothetical Value] |

| 7.4 | Phosphate | 37 | [Hypothetical Value] |

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2]

Experimental Protocols

A validated stability-indicating HPLC method is required to separate the parent compound from any degradation products.

Protocol:

-

Prepare solutions of the compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.

-

If the compound has poor aqueous solubility, a co-solvent may be used, but its potential for degradation should be assessed.[1]

-

Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[3]

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by HPLC to determine the percentage of degradation.

Protocol:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Withdraw samples at appropriate time points and analyze by HPLC.

In accordance with ICH Q1B guidelines, photostability testing should be conducted.[4]

Protocol:

-

Expose the solid compound and a solution of the compound to a light source that provides both visible and UV light.

-

The exposure should be for a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[5]

-

Prepare control samples that are protected from light (e.g., wrapped in aluminum foil) and store them under the same temperature and humidity conditions.

-

Analyze both the exposed and control samples by HPLC.

Protocol:

-

Place the solid compound in a controlled temperature and humidity chamber.

-

ICH guidelines suggest conditions such as 40°C/75% RH for accelerated testing.[6] For forced degradation, a higher temperature (e.g., 80°C) can be used.

-

Store the sample for a defined period.

-

Analyze the sample at appropriate time points by HPLC.

Data Presentation

Summarize the results of the forced degradation studies in a table.

Table 3: Illustrative Forced Degradation Study Results

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |

| 0.1 M HCl | 7 days | 60°C | [Hypothetical Value] | [Hypothetical Value] |

| Water | 7 days | 60°C | [Hypothetical Value] | [Hypothetical Value] |

| 0.1 M NaOH | 7 days | 60°C | [Hypothetical Value] | [Hypothetical Value] |

| 3% H₂O₂ | 24 hours | RT | [Hypothetical Value] | [Hypothetical Value] |

| Light Exposure | - | - | [Hypothetical Value] | [Hypothetical Value] |

| Solid State Heat | 14 days | 80°C | [Hypothetical Value] | [Hypothetical Value] |

Visualization of Workflows and Pathways

Experimental Workflows

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

exploring the chemical reactivity of the primary amine group

An In-Depth Technical Guide to the Chemical Reactivity of the Primary Amine Group

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The primary amine (R-NH₂) is a cornerstone functional group in the fields of organic synthesis and medicinal chemistry. Its prevalence in natural products, active pharmaceutical ingredients (APIs), and critical biological molecules underscores its importance. The unique electronic structure of the primary amine, characterized by a lone pair of electrons on the nitrogen atom, imparts both nucleophilic and basic properties, defining its diverse reactivity.[1][2] This reactivity makes it a versatile handle for molecular construction and modification, but also a potential liability in terms of metabolic instability.[3]

In drug development, the amine group is one of the most common functionalities found in small molecule drugs.[4] It often serves as a key interaction point with biological targets, such as receptors and enzymes, through the formation of hydrogen bonds or ionic interactions when protonated.[4][5] Understanding and controlling the chemical reactivity of primary amines is therefore paramount for designing novel therapeutics, developing robust synthetic routes, and optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a detailed exploration of the core reactions of primary amines, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their work.

Core Reactivity: Nucleophilicity and Basicity

-

Nucleophilicity: The lone pair of electrons enables primary amines to attack electrophilic centers, initiating a wide range of essential chemical transformations.[1][2] This nucleophilic character is the basis for the key reactions discussed below, including acylation, alkylation, and sulfonylation.

Key Reactions of Primary Amines

Acylation: Amide Bond Formation

The acylation of primary amines to form amides is one of the most fundamental and frequently used reactions in organic synthesis, particularly in the construction of peptides and the synthesis of many pharmaceuticals.[7][8] The reaction involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride, proceeding through a nucleophilic addition-elimination mechanism.[7][9][10]

General Reaction: R-NH₂ + R'-CO-L → R-NH-CO-R' + H-L (where L is a leaving group, e.g., Cl, OCOR')

Due to the stability of the resulting amide bond, this reaction is a cornerstone of medicinal chemistry. The direct coupling of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction; therefore, the carboxylic acid must first be "activated".[11][12]

Mechanism of Acylation with Acyl Chloride The reaction proceeds via a two-step nucleophilic addition-elimination pathway.

-

Nucleophilic Addition: The lone pair on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[9][10]

-

Elimination: The carbon-oxygen double bond reforms, and a chloride ion is eliminated. A base, often an excess of the amine itself or a non-nucleophilic base like pyridine, removes the proton from the nitrogen to yield the neutral amide and an ammonium salt.[9][10][13]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. Acylation Overview, Mechanism & Agents | Study.com [study.com]

- 8. researchgate.net [researchgate.net]

- 9. savemyexams.com [savemyexams.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amide Synthesis [fishersci.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. acylation of amines [entrancechemistry.blogspot.com]

Theoretical Modeling of 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine, a molecule of interest in medicinal chemistry due to its structural similarity to known bioactive compounds. This document outlines potential synthetic routes, predicted physicochemical and spectroscopic properties, and a proposed framework for in-silico analysis. The synthesis section details two plausible experimental protocols: N-alkylation of indoline and reduction of a nitrile intermediate. The characterization section presents predicted data, including 1H-NMR, 13C-NMR, IR, and mass spectrometry, to aid in the identification and analysis of the compound. Furthermore, a theoretical modeling workflow is proposed, encompassing Density Functional Theory (DFT) for structural and electronic characterization and molecular docking studies to explore potential biological targets. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and computational evaluation of novel indoline derivatives for drug discovery applications.

Introduction

Indole and its reduced form, indoline, are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The N-alkylation of the indoline ring allows for the introduction of various side chains, enabling the modulation of a compound's physicochemical properties and biological target interactions. The title compound, this compound (also known as 3-(indolin-1-yl)propan-1-amine), incorporates a flexible aminopropyl side chain, a common feature in ligands for central nervous system (CNS) targets.

This guide provides a detailed theoretical and practical framework for researchers interested in this molecule. It covers synthetic methodologies, predicted analytical data for characterization, and a roadmap for computational modeling to elucidate its potential as a therapeutic agent.

Synthesis and Experimental Protocols

Two primary synthetic routes are proposed for the synthesis of this compound. The following protocols are based on established methodologies for the N-alkylation of indolines and the reduction of nitriles.

Method 1: N-Alkylation of Indoline

This approach involves the direct alkylation of the indoline nitrogen with a suitable 3-carbon synthon bearing a protected or masked amine functionality. A plausible route utilizes 3-chloropropylamine hydrochloride or a protected analogue.

Experimental Protocol:

-

Reaction Setup: To a solution of indoline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3, 2-3 equivalents) or triethylamine (TEA, 2-3 equivalents).

-

Addition of Alkylating Agent: Add 3-chloropropylamine hydrochloride (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-